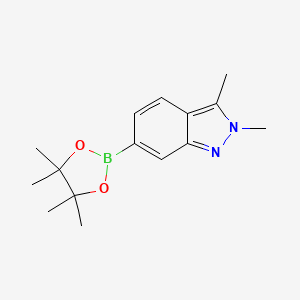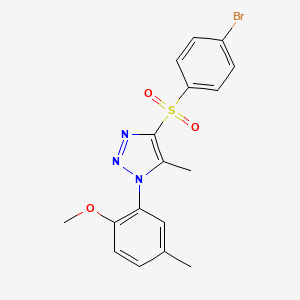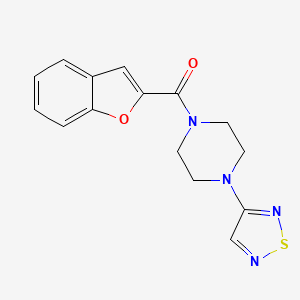
2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions due to their stability and reactivity .
Chemical Reactions Analysis
Pinacol boronic esters are involved in a variety of chemical reactions. They can undergo functionalizing deboronation . A catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用
Synthesis of Complex Molecules
2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester is frequently utilized as an intermediate in the synthesis of a variety of complex molecules. This includes the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are pivotal intermediates in medicinal chemistry and drug discovery projects. An expedient and flexible synthesis method based on palladium-mediated α-arylation with aryl bromides has been reported, highlighting the compound's role in creating a wide array of structurally diverse molecules (Havel et al., 2018).
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, this compound is instrumental in the development of well-defined boronic acid (co)polymers. A facile route to these polymers from stable and easily manipulated boronic ester monomers has been demonstrated, with applications in creating water-soluble polymers that form micelles in aqueous media. This process showcases the compound's utility in designing new materials with specific molecular weights and low polydispersity, contributing significantly to the field of advanced materials (Cambre et al., 2007).
Environmental Chemistry
The environmental applications of this compound are highlighted by its involvement in green chemistry. A method for the synthesis of boronic acid esters through mechanochemistry, which eliminates the need for solvents, emphasizes the compound's role in promoting environmentally benign chemical processes. This approach not only simplifies the synthesis of boronic acid esters but also aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous solvents (Schnürch et al., 2007).
Sensing and Detection Technologies
In the realm of sensing and detection, this compound contributes to the development of luminescent sensors for carbohydrates. Iridium(III)-boronic acid complexes prepared using this compound as a precursor have been explored for their potential in luminescent sensing, demonstrating the compound's applicability in creating sensitive and selective sensors for glucose and fructose. This research paves the way for advances in diagnostic technologies and the monitoring of biological processes (Hashemzadeh et al., 2020).
作用機序
Target of Action
The primary targets of 2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester are organic synthesis reactions, particularly those involving the Suzuki–Miyaura cross-coupling . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s stability and solubility can be influenced by the conversion to different salts .
Result of Action
The result of the compound’s action is the formation of new bonds in organic synthesis . For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reagents . For example, the protodeboronation process is carried out at 80°C . Additionally, the compound’s stability can be affected by the presence of different salts .
将来の方向性
特性
IUPAC Name |
2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-12-8-7-11(9-13(12)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHSAUSROENNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C(=C3C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2760738.png)

![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)


![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2760745.png)
![2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2760747.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)

